![molecular formula C21H16FN7O2 B2682119 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1903434-68-3](/img/structure/B2682119.png)
4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a pyrrole, a triazolo-pyridine, an oxadiazole, and a fluorophenyl group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially engage in various intermolecular interactions, such as pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The disposition and metabolism of substances structurally similar to 4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide have been extensively studied to understand their pharmacokinetics and potential therapeutic applications. For instance, studies on compounds like SB-649868, which is a novel orexin 1 and 2 receptor antagonist, showcase the detailed pharmacokinetics involving absorption, distribution, metabolism, and excretion patterns in humans. These studies reveal that elimination of drug-related material occurs principally via feces, with urinary excretion accounting for a smaller fraction of total radioactivity. Metabolite profiling and characterization using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and NMR spectroscopy indicate the presence of more slowly cleared metabolites in the plasma, suggesting a complex metabolism pathway that includes oxidation and rearrangement processes (Renzulli et al., 2011).
Environmental and Health Impact
Research on environmental exposure to various chemicals, including pesticides and related compounds, is crucial in understanding the potential health impacts on populations. Studies like those conducted on South Australian preschool children to measure the extent of exposure to organophosphorus and pyrethroid pesticides provide valuable insights into the widespread exposure to these chemicals and the need for public health policies to regulate their use. Such research underscores the importance of monitoring and evaluating the exposure levels of potentially harmful chemicals to mitigate health risks (Babina et al., 2012).
Diagnostic and Therapeutic Potential
The development and application of radiotracers for imaging in diseases like Alzheimer's and prostate cancer highlight the therapeutic potential of novel compounds. For example, 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, has shown promise in improving the localization of biochemical recurrence of prostate cancer, thereby significantly impacting patient management and treatment planning (Rousseau et al., 2019). Similarly, PET studies with radioligands such as [11C]PIB have revealed increased tracer uptake in several brain regions in Alzheimer's disease, providing a non-invasive method to study the distribution and phases of amyloid pathology in living patients (Kemppainen et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O2/c1-12-25-21(31-28-12)14-6-7-29-18(9-14)26-27-19(29)11-24-20(30)17-8-15(10-23-17)13-2-4-16(22)5-3-13/h2-10,23H,11H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHDIVFPLVQXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.